(Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride
Overview
Description
(Z)-3-((3-((4-(morpholinomethyl)-1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)methyl)thiazolidine-2,4-dione hydrochloride is a useful research compound. Its molecular formula is C22H23ClN4O4S and its molecular weight is 475 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- A study by Ibrahim, Abdel-Megid, and El-Gohary (2011) described the synthesis of heteroaryl thiazolidine-2,4-diones, a class to which this compound belongs. These compounds were explored for their potential antimicrobial activities against various pathogens (Ibrahim, Abdel-Megid, & El-Gohary, 2011).
- Aneja et al. (2011) synthesized pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents. They explored their chemical synthesis and potential biological activities, particularly in antimicrobial contexts (Aneja et al., 2011).
- Dios et al. (2002) conducted structural and conformational studies on imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives. This research contributes to understanding the chemical characteristics and potential applications of these compounds (Dios et al., 2002).
Biological and Pharmacological Applications
- Kumar and Sharma (2022) investigated the anticancer activity of N-substituted indole derivatives, including thiazolidine-2,4-dione derivatives. Their study aimed to find effective compounds against breast cancer cell lines (Kumar & Sharma, 2022).
- Prakash et al. (2011) synthesized thiazolidine-2,4-diones and evaluated their antimicrobial activity. Their findings contribute to the understanding of the potential use of these compounds in treating bacterial and fungal infections (Prakash et al., 2011).
- Uršič et al. (2010) focused on the synthesis of new triazafulvalene systems, which include thiazolidine-2,4-diones. This research adds to the diverse potential applications of these compounds in various chemical reactions (Uršič et al., 2010).
Properties
IUPAC Name |
3-[[(3Z)-3-[[4-(morpholin-4-ylmethyl)-1H-pyrrol-2-yl]methylidene]-2-oxo-1H-indol-5-yl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S.ClH/c27-20-13-31-22(29)26(20)12-14-1-2-19-17(8-14)18(21(28)24-19)9-16-7-15(10-23-16)11-25-3-5-30-6-4-25;/h1-2,7-10,23H,3-6,11-13H2,(H,24,28);1H/b18-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSAJUOIYZSJJA-NAIZSXBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CNC(=C2)C=C3C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CNC(=C2)/C=C\3/C4=C(C=CC(=C4)CN5C(=O)CSC5=O)NC3=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1265966-31-1 | |
Record name | S-49076 Hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1265966311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-49076 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALUH60KSL9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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